

RGX-104 Technical Support Center: Long-Term Storage

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Compound of Interest		
Compound Name:	RGX-104	
Cat. No.:	B560420	Get Quote

This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of **RGX-104**, a research-grade adeno-associated viral (AAV) vector. Adherence to these guidelines is critical for maintaining vector integrity, potency, and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for **RGX-104**?

A1: For long-term stability, **RGX-104** must be stored at ultra-low temperatures, specifically ≤ -70°C, with -80°C being the standard.[1][2] Short-term storage at -20°C is acceptable for brief periods, but is not recommended for storage beyond a few weeks.[1] Cryopreservation in vapor-phase liquid nitrogen (-150°C to -196°C) is also an acceptable and effective method for extending shelf life.[3]

Q2: Why are ultra-low temperatures necessary for storing **RGX-104**?

A2: Like many biopharmaceuticals and viral vectors, **RGX-104** is sensitive to environmental factors.[4][5] Ultra-low temperatures are essential to prevent the degradation of viral proteins and the genetic payload, maintain the structural integrity of the viral capsid, and preserve its biological activity (potency) over time.[2]

Q3: How should I prepare aliquots of **RGX-104** for storage?



A3: It is crucial to aliquot **RGX-104** into single-use volumes upon first thaw to avoid multiple freeze-thaw cycles.[1] Use sterile, low-protein-binding polypropylene tubes and ensure the aliquot volume is appropriate for a single experiment. Minimizing headspace in the tubes can reduce the risk of oxidation.

Q4: Can I refreeze **RGX-104** after it has been thawed?

A4: No. Repeated freeze-thaw cycles are highly detrimental to the stability of **RGX-104** and should be avoided.[1] These cycles can cause protein aggregation, damage to the viral capsid, and a significant loss of potency.[6][7] Each freeze-thaw cycle introduces stress that can irreversibly damage the vector.[6][7]

Q5: What is the proper procedure for thawing **RGX-104**?

A5: Thaw vials of **RGX-104** rapidly in a 37°C water bath until just thawed. Do not vortex. Once thawed, immediately place the vial on ice. Gentle mixing by tapping the tube is permissible. Use the thawed aliquot promptly for your experiment.

Troubleshooting Guide

Problem 1: The storage freezer experienced a temperature excursion (e.g., rose to -50°C for several hours). Is my **RGX-104** still viable?

Solution: A temperature excursion is a deviation from the recommended storage range that can compromise product quality.[8][9] The viability of your **RGX-104** depends on the duration and magnitude of the temperature shift.

- Immediate Action: Quarantine the affected vials and label them clearly to prevent accidental use.[9][10] Document the details of the excursion, including the date, time, duration, and the maximum temperature reached.[10][11]
- Assessment: The best course of action is to re-qualify the vector's potency. This involves
 performing a functional assay, such as a cell-based transduction assay, to compare the
 affected aliquots against a control aliquot that was not exposed to the excursion. A significant
 drop in titer or transduction efficiency indicates degradation.

Problem 2: I observed visible precipitates or cloudiness in my thawed aliquot of RGX-104.



Solution: The presence of precipitates or a cloudy appearance can be a sign of protein aggregation, which compromises the quality and safety of the vector.[6][12] This can result from temperature fluctuations or multiple freeze-thaw cycles.[6]

- Action: Do not use the aliquot. Discard it according to your institution's biosafety guidelines.
- Prevention: Ensure strict adherence to the single freeze-thaw rule. When thawing, do not leave the vial at room temperature for extended periods. Move it to ice immediately after it has thawed.

Stability Data

Long-term stability studies are crucial for defining storage conditions and shelf life.[4] The following tables summarize representative stability data for **RGX-104** under various conditions.

Table 1: Effect of Storage Temperature on **RGX-104** Potency Over 24 Months

Storage Temperature	Potency (% of Initial Titer) after 12 Months	Potency (% of Initial Titer) after 24 Months
-80°C	98% ± 2%	95% ± 3%
-20°C	75% ± 5%	50% ± 8%
4°C	30% ± 7%	<10%

Potency was measured via a standardized in vitro transduction assay.

Table 2: Impact of Multiple Freeze-Thaw (F/T) Cycles on RGX-104 Integrity

Number of F/T Cycles	Functional Titer (TU/mL)	% Aggregation
1 (Control)	1.0 x 10 ¹²	< 1%
2	7.2 x 10 ¹¹	8%
3	4.5 x 10 ¹¹	19%
4	1.8 x 10 ¹¹	35%



Functional titer was determined by cell-based assay. Aggregation was measured by Dynamic Light Scattering (DLS).

Experimental Protocols

Protocol: Quality Control Assay for RGX-104 Potency (In Vitro Transduction Assay)

This protocol outlines a method to determine the functional titer (potency) of **RGX-104** by measuring its ability to transduce a target cell line (e.g., HEK293) and drive the expression of a reporter gene.

Materials:

- HEK293 cells
- Complete DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
- RGX-104 aliquots (control and test samples)
- 96-well cell culture plates
- Flow cytometer or plate reader (depending on the reporter gene, e.g., GFP)
- Phosphate-Buffered Saline (PBS)

Methodology:

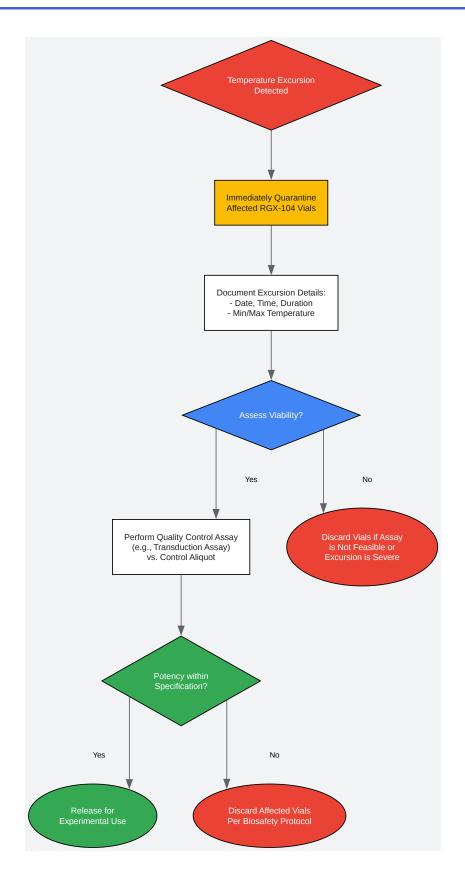
- Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 μL of complete DMEM. Incubate at 37°C, 5% CO₂ for 24 hours.
- Serial Dilution: Prepare a series of 10-fold serial dilutions of your RGX-104 vector in complete DMEM.
- Transduction: Add 10 μ L of each viral dilution to triplicate wells. Include a "no virus" control.
- Incubation: Incubate the plate at 37°C, 5% CO₂ for 48-72 hours to allow for transduction and reporter gene expression.



- Analysis (for GFP reporter):
 - Gently wash the cells twice with PBS.
 - $\circ~$ Add 100 μL of fresh PBS to each well.
 - Analyze the plate using a flow cytometer or a fluorescence plate reader to quantify the percentage of GFP-positive cells or total fluorescence intensity.
- Titer Calculation: Determine the viral dilution that results in a linear range of transduction (e.g., 5-20% GFP-positive cells). Use this data, along with the cell number and volume of virus added, to calculate the functional titer in Transducing Units per milliliter (TU/mL).

Visualizations

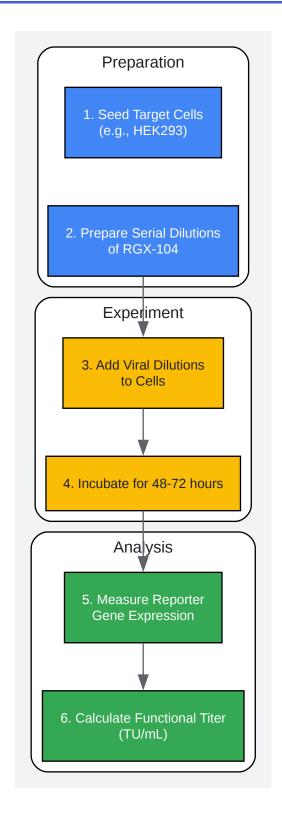




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Caption: Decision workflow for handling a temperature excursion event.





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Caption: Experimental workflow for the RGX-104 in vitro potency assay.



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